molecular formula C16H26BNO4S B13721568 N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

Cat. No.: B13721568
M. Wt: 339.3 g/mol
InChI Key: CHMTZPSRZVGTPJ-UHFFFAOYSA-N
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Description

N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide typically involves the formation of the dioxaborolane ring through a borylation reaction. This process often utilizes a palladium catalyst to facilitate the coupling of boronic acids with organic halides . The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using automated reactors. The process is optimized for high yield and purity, often incorporating continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. The reactions are typically conducted under inert atmospheres to prevent oxidation or degradation of the reactants .

Major Products

The major products formed from these reactions include various boronic acid derivatives, amines, and substituted aromatic compounds. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide involves the interaction of the dioxaborolane ring with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis . The sulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H26BNO4S

Molecular Weight

339.3 g/mol

IUPAC Name

N-ethyl-N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H26BNO4S/c1-8-18(7)23(19,20)13-9-10-14(12(2)11-13)17-21-15(3,4)16(5,6)22-17/h9-11H,8H2,1-7H3

InChI Key

CHMTZPSRZVGTPJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)CC)C

Origin of Product

United States

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